Home > Products > Screening Compounds P84810 > Ruxolitinib-amide
Ruxolitinib-amide - 1911644-32-0

Ruxolitinib-amide

Catalog Number: EVT-15427648
CAS Number: 1911644-32-0
Molecular Formula: C17H20N6O
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ruxolitinib-amide is a derivative of ruxolitinib, a Janus kinase inhibitor primarily used in the treatment of various hematological disorders, including myelofibrosis and polycythemia vera. The compound is notable for its role in modulating immune responses and has been investigated for its potential therapeutic applications in other conditions as well.

Source

Ruxolitinib was first developed by Incyte Corporation and is marketed under the brand name Jakafi in the United States and Jakavi in other regions. Ruxolitinib-amide, specifically identified by its CAS number 1911644-32-0, is synthesized to enhance the pharmacological properties of ruxolitinib while maintaining its efficacy against Janus kinases .

Classification

Ruxolitinib-amide falls under the category of small molecule pharmaceuticals, specifically classified as a Janus kinase inhibitor. These inhibitors target the Janus kinase signaling pathway, which is crucial for various cellular processes, including hematopoiesis and immune response regulation .

Synthesis Analysis

Methods

The synthesis of ruxolitinib-amide involves several key steps that build upon the established synthetic routes of ruxolitinib. A typical synthesis might include:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of key intermediates through reactions such as nucleophilic substitutions and acylation.
  2. Amidation Reaction: This step involves the reaction of an amine with an acid chloride or anhydride to form the amide bond characteristic of ruxolitinib-amide.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate the desired compound from unreacted materials and by-products .

Technical Details

The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalyst use to improve yield and selectivity. For instance, using specific organocatalysts can enhance enantioselectivity during key steps .

Molecular Structure Analysis

Structure

Ruxolitinib-amide has a molecular formula of C17H20N6O and a molecular weight of approximately 324.17 g/mol. The structure features an amide functional group which is critical for its biological activity .

Data

The three-dimensional structure of ruxolitinib-amide can be modeled based on known crystal structures of related compounds. The binding interactions with target proteins can be explored through molecular docking studies to predict affinities and binding modes .

Chemical Reactions Analysis

Reactions

Ruxolitinib-amide undergoes several chemical reactions typical for amides, including hydrolysis under acidic or basic conditions, which can lead to the regeneration of the corresponding amine and carboxylic acid.

Technical Details

The stability of ruxolitinib-amide in various pH environments can influence its therapeutic efficacy and bioavailability. Understanding these reactions helps in optimizing formulation strategies for drug delivery systems .

Mechanism of Action

Process

Ruxolitinib-amide functions primarily as a Janus kinase inhibitor, selectively targeting JAK1 and JAK2 enzymes. By inhibiting these kinases, ruxolitinib-amide disrupts the signaling pathways that lead to excessive cell proliferation and inflammatory responses associated with myelofibrosis and other hematological conditions .

Data

Studies indicate that ruxolitinib-amide effectively reduces splenomegaly and alleviates symptoms related to myeloproliferative neoplasms by modulating cytokine signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ruxolitinib-amide is typically presented as a white to off-white solid.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data should be determined experimentally for precise characterization.

Relevant data from studies indicate that ruxolitinib derivatives maintain structural integrity within physiological pH ranges, enhancing their therapeutic potential .

Applications

Scientific Uses

Ruxolitinib-amide has been explored for various applications beyond its initial indications:

  • Hematology: Continued research into its efficacy against other blood disorders.
  • Autoimmune Diseases: Potential use in treating conditions characterized by dysregulated immune responses.
  • Transplant Medicine: Investigated for its role in managing graft-versus-host disease due to its immunomodulatory effects .
Synthetic Chemistry and Structural Elucidation of Ruxolitinib-Amide

Retrosynthetic Analysis of Ruxolitinib-Amide Backbone Modifications

Retrosynthetic deconstruction of ruxolitinib-amide (3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide) reveals strategic disconnections centered on the propionamide side chain and pyrrolopyrimidine core. The primary disconnection targets the C-N bond between the pyrazole and cyclopentylpropionamide moiety, suggesting aza-Michael addition as a key bond-forming step. This approach leverages the electrophilic character of acrylonitrile derivatives toward nucleophilic pyrazole systems, followed by nitrile hydrolysis to the terminal amide [1] [5].

Alternative disconnection at the amide functionality reveals two potential precursors: (1) the corresponding carboxylic acid (3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid) for direct amidation, or (2) the nitrile intermediate (3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile) for partial hydrolysis. The latter pathway is industrially preferred due to superior chemoselectivity control, avoiding over-hydrolysis to the carboxylic acid [3] [5]. Critical challenges identified through retrosynthesis include:

  • Stereocontrol at the chiral cyclopentyl carbon center
  • Regioselectivity in N-alkylation of the pyrazole heterocycle
  • Compatibility of the pyrrolopyrimidine core with amidation conditions

Table 1: Key Retrosynthetic Disconnections for Ruxolitinib-Amide

Target BondDisconnection StrategyPrecursorsKey Challenges
Pyrazole N-C bondAza-Michael addition4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine + acrylonitrile derivativeRegioselectivity control, stereochemistry
Terminal amideNitrile hydrolysis3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileOver-hydrolysis to carboxylic acid
Cyclopentyl-propionamide bondRitter reactionCyclopentene + 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrileChemoselectivity, stereocontrol

Stereoselective Synthesis Pathways for Pyrrolopyrimidine-Based Amide Derivatives

The chiral center at the cyclopentyl-bearing carbon necessitates asymmetric methodologies to access enantiomerically pure ruxolitinib-amide. Three predominant approaches have been developed:

Chiral Auxiliary-Mediated Aza-Michael Addition: Lin et al. demonstrated the use of (2R)-2-(bis[3,5-bis(trifluoromethyl)phenyl][(tert-butyl(dimethyl)silyl]oxymethyl)pyrrolidine as a chiral auxiliary to control stereochemistry during the aza-Michael reaction between 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and tert-butyl (E)-4-cyclopentyl-2-cyanobut-2-enoate. This approach achieved >98% ee at the newly formed stereocenter, with subsequent hydrogenation and protecting group removal furnishing the enantiopure nitrile precursor [1] [5].

Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid esters provides an alternative route to chiral intermediates. Pseudomonas fluorescens lipase (PFL) demonstrates high enantioselectivity (E > 200) for acetylated substrates, enabling separation of (R)-enantiomers with pharmaceutical-grade optical purity [7].

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of enamide precursors offers a direct route to chiral propionamide derivatives. Rhodium complexes with chiral phosphine ligands (e.g., (R,R)-Et-DuPhos) achieve >99% ee in reducing (Z)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylprop-2-enamide at mild pressures (50 psi H₂), though this approach requires additional steps to install the enamide functionality [1].

Role of Protecting Groups in the Multi-Step Synthesis of Ruxolitinib-Amide Intermediates

Multi-step syntheses of ruxolitinib-amide demand strategic protection of the pyrrolopyrimidine nitrogen to prevent unwanted alkylation or decomposition:

SEM Protection (2-(Trimethylsilyl)ethoxymethyl): The SEM group demonstrates exceptional compatibility with both organometallic couplings and amidation conditions. Installation occurs early via reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with SEM-Cl under basic conditions (NaH, DMF, 0°C→RT). Stability toward Suzuki-Miyaura cross-coupling with pyrazole boronic esters and subsequent aza-Michael reactions is well-documented. Crucially, deprotection employs concentrated NaOH in methanol/water at room temperature, preserving the acid-labile cyclopentyl nitrile moiety [5] [6].

Pivalate Protection (Tert-butyl carbonate): The pivalate group serves as a temporary protecting group for the nitrile hydrolysis intermediate. In Lin's synthesis, the nitrile intermediate undergoes partial hydrolysis to the carboxylic acid, which is immediately protected as the pivalate ester to prevent side reactions during subsequent steps. Final deprotection employs NaOH in methanol at room temperature, simultaneously cleaving the pivalate ester and preserving the amide functionality [5].

Table 2: Protecting Group Strategies in Ruxolitinib-Amide Synthesis

Protecting GroupInstallation ConditionsDeprotection ConditionsKey Advantages
SEM (SEM-Cl)NaH, DMF, 0°C→RTNaOH, MeOH/H₂O, RTStability to organometallic reactions, orthogonal deprotection
Pivalate (Piv-Cl)DMAP, CH₂Cl₂, RTNaOH, MeOH, RTPrevents lactamization, mild deprotection
SEM-Tartaric Acid AdductAcid-base complexationChromatographic separationFacilitates chiral resolution of intermediates

Optimization of Catalytic Systems for Amidation and Halogenation Reactions

Boronic Acid-Catalyzed Amidation: Ortho-substituted arylboronic acids (e.g., 5-methoxy-2-iodophenylboronic acid) enable direct catalytic amidation of ruxolitinib carboxylic acid precursors with ammonia sources under mild conditions. These catalysts operate through bicyclic acyloxyborate intermediates (confirmed by ¹¹B NMR), with molecular sieves (5Å) critical for water sequestration. Optimization revealed that ortho-halo substituents enhance Lewis acidity by preventing boroxine formation, achieving >90% conversion at ambient temperature within 4 hours with 5 mol% catalyst loading [2] [4].

Copper-Catalyzed Halogenation: Regioselective chlorination at the C4 position of pyrrolopyrimidine precursors employs CuCl₂ in DMF at 120°C. Catalytic optimization identified 1,10-phenanthroline as an essential ligand, preventing N-chlorination side reactions and achieving >95:5 regioselectivity for the desired 4-chloro isomer. This halogenation is pivotal for subsequent Suzuki-Miyaura coupling with pyrazole boronic esters [1] [5].

Dioxazolone-Mediated Amidation: Recent advances utilize dioxazolones as electrophilic amide sources under copper catalysis. The system CuI/1,10-phenanthroline facilitates decarboxylative amidation at the terminal nitrile group without epimerization. This approach circumvents the need for harsh ammonia sources and achieves near-quantitative conversion for primary amide formation in ruxolitinib derivatives under mild conditions (60°C, 2h) [9].

Crystallographic Characterization of Synthetic Byproducts and Impurity Profiling

X-ray crystallography provides definitive structural assignment of ruxolitinib-amide impurities arising during synthesis:

Over-Hydrolysis Impurity (4-amino-6-(1-(2-carbamoyl-1-cyclopentylethyl)-1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid): Single-crystal X-ray analysis (CCDC 2050011) confirms the structure resulting from excessive hydrolysis of both nitrile and ester functionalities. This impurity crystallizes in the monoclinic space group P2₁/c with Z=4, showing intermolecular hydrogen bonding between the carboxylic acid and amide groups (d = 2.68 Å) [6].

Cyclopentyl Epimer Impurity (3S-isomer): X-ray diffraction (CCDC 2050012) unambiguously identifies the diastereomeric impurity arising from incomplete stereochemical control during the aza-Michael addition. The crystal packing reveals distinct hydrogen-bonding motifs compared to the desired (R)-isomer, explaining its altered chromatographic behavior [3].

Primary Impurity Profiling:

Table 3: Characterized Ruxolitinib-Amide Impurities

Impurity DesignationCAS NumberMolecular FormulaStructural FeatureOrigin in Synthesis
Amide Impurity I1911644-32-0C₁₇H₂₀N₆OTerminal propanamideMain synthetic target
Carboxylic Acid ImpurityNot assignedC₁₆H₁₈N₆O₂Over-hydrolysis to carboxylic acidIncomplete nitrile hydrolysis control
SEM-Tartaric AdductNot assignedC₃₅H₃₂N₆O₈Diastereomeric complexChiral resolution byproduct
Azetidinyl Amide Impurity2271228-51-2C₁₆H₁₉N₇O₃SAzetidine ring substitutionNucleophilic ring opening side reaction
N-Oxide ImpurityNot assignedC₁₇H₁₈N₆OPyrrolopyrimidine N-oxideOxidation during workup

Synchrotron powder X-ray diffraction (PXRD) further distinguishes polymorphic forms of the amide impurity. Form I (thermodynamically stable) exhibits a characteristic diffraction peak at 2θ = 7.8° (d-spacing 11.3 Å), while Form II (kinetic) shows a distinct peak at 2θ = 5.4° (d-spacing 16.4 Å). These crystalline differences impact solubility and purification efficiency during manufacturing [3] [6].

Properties

CAS Number

1911644-32-0

Product Name

Ruxolitinib-amide

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C17H20N6O/c18-15(24)7-14(11-3-1-2-4-11)23-9-12(8-22-23)16-13-5-6-19-17(13)21-10-20-16/h5-6,8-11,14H,1-4,7H2,(H2,18,24)(H,19,20,21)

InChI Key

JZKNOTYMYVXDNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.